REACTION_SMILES
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[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[ClH:25].[c:1]1(-[c:7]2[n:8][c:9]([N:12]3[CH2:13][CH2:14][N:15]([C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[CH2:16][CH2:17]3)[s:10][cH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][c:9]([N:12]3[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]3)[s:10][cH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC(C)(C)OC(=O)N1CCN(c2nc(-c3ccccc3)cs2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2nc(-c3ccccc3)cs2)CC1
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Name
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Type
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product
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Smiles
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c1ccc(-c2csc(N3CCNCC3)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |